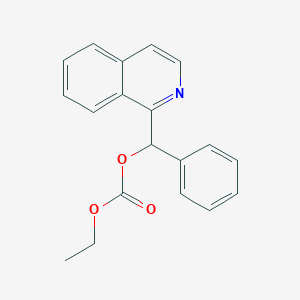
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride is a chemical compound with a complex structure that includes a chloro and fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride typically involves multiple steps. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the chloro and fluorophenyl groups. The final step involves the methylation of the amine group to form the dimethylmethanamine moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Aplicaciones Científicas De Investigación
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anxiolytic or sedative.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to effects such as sedation or anxiolysis. The pathways involved may include the inhibition of neurotransmitter release or the enhancement of inhibitory neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Flurazepam: A benzodiazepine derivative with similar anxiolytic and sedative properties.
Midazolam: Another benzodiazepine with potent sedative effects.
Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant properties.
Uniqueness
1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride is unique due to its specific structural features, such as the combination of chloro and fluorophenyl groups, which may confer distinct pharmacological properties compared to other benzodiazepines.
Propiedades
Número CAS |
83658-13-3 |
|---|---|
Fórmula molecular |
C18H20Cl3FN2 |
Peso molecular |
389.7 g/mol |
Nombre IUPAC |
1-[7-chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C18H18ClFN2.2ClH/c1-22(2)11-14-9-12-7-8-13(19)10-16(12)18(21-14)15-5-3-4-6-17(15)20;;/h3-8,10,14H,9,11H2,1-2H3;2*1H |
Clave InChI |
PXEHYZNTHMRIRC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)





